Carboxytolbutamide

Beschreibung

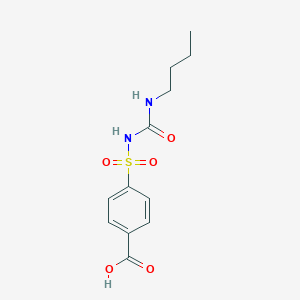

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(butylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVATDSSHTCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176780 | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-10-4 | |

| Record name | Carboxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxytolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxytolbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXY TOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxytolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Carboxytolbutamide: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug Tolbutamide, presents a molecule of significant interest in metabolic and pharmacological research. While devoid of the potent insulin (B600854) secretagogue activity of its parent compound, understanding its physicochemical properties is crucial for designing and interpreting a wide range of in vitro and in vivo experiments. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and the design of meaningful biological assays. The key properties of this compound are summarized below.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₆N₂O₅S | PubChem[1] |

| Molecular Weight | 300.33 g/mol | PubChem[1] |

| Melting Point | 210-212 °C | CAS Common Chemistry |

| Chemical Structure | See Figure 1 | PubChem[1] |

| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | PubChem[1] |

| CAS Registry Number | 2224-10-4 | CAS Common Chemistry |

| Predicted logP | 1.7 | PubChem (Computed by XLogP3)[1] |

| Aqueous Solubility | Data not available in literature. See Experimental Protocol section. | - |

| pKa | Data not available in literature. See Experimental Protocol section. | - |

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is paramount for reproducible research. The following sections detail standardized experimental protocols applicable to this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the experimental determination of key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer of defined pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

This compound (solid, high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of PBS (pH 7.4) or deionized water. The excess solid should be clearly visible.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to remove any remaining suspended particles.

-

Dilute the clear supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method. A suitable method would involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, with detection at an appropriate wavelength (e.g., 230 nm).

-

Prepare a calibration curve using known concentrations of this compound to determine the concentration in the sample.

-

Calculate the aqueous solubility in mg/mL or mol/L.

Protocol 2: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound in deionized water (or a co-solvent system if solubility is low) at a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

If the compound is acidic, titrate with a standardized solution of NaOH. If it is basic, titrate with a standardized solution of HCl.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Signaling Pathways of this compound

While this compound is largely considered an inactive metabolite of Tolbutamide in terms of insulin secretion, evidence suggests it may have other biological activities.

Interaction with the Sulfonylurea Receptor (SUR1)

Tolbutamide and other sulfonylureas exert their primary effect by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Studies have shown that this compound has a significantly lower affinity for the SUR1 receptor compared to Tolbutamide. At high concentrations, it only partially displaces potent sulfonylureas like glibenclamide from the receptor. This poor interaction explains its lack of significant insulin secretagogue activity.

References

The Discovery and Initial Characterization of Tolbutamide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide (B1681337), a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its efficacy is intrinsically linked to its metabolic fate within the body. The discovery and characterization of its metabolites have been crucial in understanding its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the core principles and methodologies involved in the initial characterization of tolbutamide's primary metabolites: hydroxytolbutamide and carboxytolbutamide. The primary metabolic pathway involves the oxidation of the p-methyl group of tolbutamide, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1] This initial hydroxylation is the rate-limiting step in its metabolism.

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes a two-step oxidative metabolism primarily in the liver. The initial and principal step is the hydroxylation of the tolyl methyl group to form hydroxytolbutamide. This reaction is almost exclusively catalyzed by the CYP2C9 isoform of the cytochrome P450 enzyme system. Subsequently, hydroxytolbutamide is further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the pharmacologically inactive this compound.[1] This carboxylic acid metabolite is then efficiently eliminated from the body, primarily through urinary excretion.[1][2]

Quantitative Data Summary

The metabolism of tolbutamide exhibits significant inter-individual variability, largely attributable to genetic polymorphisms in the CYP2C9 enzyme. The following tables summarize key quantitative parameters related to tolbutamide and its metabolites.

Table 1: Pharmacokinetic Parameters of Tolbutamide in Healthy Volunteers (500 mg oral dose)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 63 ± 11 µg/mL | [1] |

| tmax (Time to Cmax) | 3.3 hours (median) | |

| Elimination Half-life (t1/2) | 9.1 hours (harmonic mean) | |

| Apparent Oral Clearance (CL/F) | 637 ± 88 mL/h |

Table 2: Urinary Excretion of Tolbutamide and its Metabolites (0-32h after 500 mg oral dose)

| Compound | Percentage of Dose Excreted in Urine | Reference |

| Hydroxytolbutamide | 13 ± 1% | |

| This compound | 68 ± 5% |

Table 3: In Vitro Kinetic Parameters for Tolbutamide Hydroxylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis-Menten constant) | 123 µM (unbound) | |

| Vmax (Maximum reaction velocity) | Not directly comparable across studies |

Experimental Protocols

The characterization of tolbutamide metabolites relies on robust analytical methodologies. Below are detailed protocols for the key experiments.

Protocol 1: In Vitro Metabolism of Tolbutamide using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of tolbutamide hydroxylation.

1. Materials:

-

Human liver microsomes (HLMs)

-

Tolbutamide

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of tolbutamide in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to various concentrations in potassium phosphate buffer.

-

In a microcentrifuge tube, combine the HLMs (final concentration typically 0.1-0.5 mg/mL), tolbutamide solution at the desired concentration, and potassium phosphate buffer.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the amount of hydroxytolbutamide formed using a validated LC-MS/MS method.

-

Plot the rate of metabolite formation against the substrate (tolbutamide) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Quantification of Tolbutamide and its Metabolites in Human Plasma and Urine by LC-MS/MS

This protocol outlines a typical bioanalytical method for pharmacokinetic studies.

1. Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of tolbutamide).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Sample Preparation (Urine):

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Dilute the urine sample (e.g., 1:10) with the mobile phase.

-

Add the internal standard.

-

Directly inject an aliquot of the diluted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate tolbutamide, hydroxytolbutamide, and this compound.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures described.

References

An In-depth Technical Guide to the Chemical Structure and Spectral Data of Carboxytolbutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxytolbutamide is the major, inactive urinary metabolite of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The metabolic process involves the oxidation of the p-methyl group of Tolbutamide to a carboxylic acid group, a transformation primarily mediated by the cytochrome P450 enzyme system in the liver, specifically CYP2C9. Understanding the chemical and spectral properties of this compound is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical structure, along with detailed spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and the experimental protocols for their acquisition.

Chemical Structure

The chemical structure of this compound is formally known as 4-(butylcarbamoylsulfamoyl)benzoic acid.

| Identifier | Value |

| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid |

| SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

| InChI | InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) |

| Molecular Formula | C12H16N2O5S |

| Molecular Weight | 300.33 g/mol |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.05 | d | 2H | Ar-H (ortho to -COOH) |

| ~7.95 | d | 2H | Ar-H (ortho to -SO₂) |

| ~7.80 | t | 1H | -NH- (sulfonylurea) |

| ~6.50 | t | 1H | -NH- (butylurea) |

| ~3.10 | q | 2H | -CH₂- (adjacent to NH) |

| ~1.40 | sextet | 2H | -CH₂- |

| ~1.25 | sextet | 2H | -CH₂- |

| ~0.85 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167.0 | -COOH |

| ~153.0 | C=O (urea) |

| ~143.0 | Ar-C (ipso to -SO₂) |

| ~135.0 | Ar-C (ipso to -COOH) |

| ~130.0 | Ar-CH (ortho to -COOH) |

| ~126.0 | Ar-CH (ortho to -SO₂) |

| ~39.0 | -CH₂- (adjacent to NH) |

| ~31.0 | -CH₂- |

| ~19.0 | -CH₂- |

| ~13.5 | -CH₃ |

Mass Spectrometry (MS)

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

-

Precursor Ion ([M+H]⁺): m/z 301.1

-

Major Fragment Ions (m/z): 202.0, 185.0, 156.0, 121.0, 99.0

Proposed Fragmentation Pathway:

The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase primarily occurs at the sulfonylurea linkage and the butyl chain.

-

m/z 202.0: Loss of the butyl isocyanate moiety (C₅H₉NO) from the precursor ion.

-

m/z 185.0: Subsequent loss of ammonia (B1221849) (NH₃) from the m/z 202.0 fragment.

-

m/z 156.0: Cleavage of the N-S bond, resulting in the 4-carboxybenzenesulfonamide fragment.

-

m/z 121.0: Decarboxylation of the 4-carboxybenzenesulfonyl fragment.

-

m/z 99.0: Butyl isocyanate fragment ion.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound standard.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~2-3 seconds.

-

Spectral Width: 16 ppm.

-

Temperature: 298 K.

-

Referencing: The residual DMSO solvent peak at 2.50 ppm is used as an internal reference.

3. ¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 240 ppm.

-

Temperature: 298 K.

-

Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography - Mass Spectrometry (LC-MS) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

-

Data Acquisition: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 301.1.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion of Tolbutamide to this compound.

Caption: Metabolic pathway of Tolbutamide to this compound.

The Biological Fate and Disposition of Carboxytolbutamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vivo biological fate and disposition of Carboxytolbutamide, the principal and pharmacologically inactive metabolite of the first-generation sulfonylurea antidiabetic agent, Tolbutamide (B1681337). The guide details the metabolic formation, distribution, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes. While the pharmacokinetic profile of the parent drug, Tolbutamide, is well-documented, this paper consolidates the available information specifically concerning its primary carboxylated metabolite to support research and development in drug metabolism and pharmacokinetics.

Introduction

This compound (1-butyl-3-p-carboxyphenylsulfonylurea) is the major end-product of Tolbutamide metabolism in humans.[1] Tolbutamide is an oral hypoglycemic agent used for the management of non-insulin-dependent diabetes mellitus.[2] The biotransformation of Tolbutamide into this compound is a critical step in its detoxification and elimination. Understanding the disposition of this metabolite is essential for a complete characterization of the parent drug's pharmacokinetics, evaluating potential drug-drug interactions, and assessing its safety profile. This compound itself is considered an inactive metabolite, meaning it does not possess the blood sugar-lowering activity of Tolbutamide.[3]

Metabolic Pathway: Formation of this compound

The in vivo conversion of Tolbutamide to this compound is a sequential two-step oxidative process that occurs primarily in the liver.[3][4]

-

Hydroxylation of Tolbutamide: The first and rate-limiting step is the hydroxylation of the p-methyl group of Tolbutamide to form Hydroxytolbutamide (or 4-hydroxytolbutamide). This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP2C9.

-

Oxidation to this compound: The intermediate, Hydroxytolbutamide, is subsequently oxidized by cytosolic enzymes, namely alcohol and aldehyde dehydrogenases, to the final carboxylic acid metabolite, this compound.

This metabolic cascade effectively converts the lipophilic parent drug into a more polar, water-soluble compound, facilitating its renal excretion.

References

- 1. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic assay of tolbutamide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of this compound excretion following tolbutamide and this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Role of Carboxytolbutamide in Elucidating Tolbutamide's Metabolic Journey: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of carboxytolbutamide in assessing the metabolic pathways of tolbutamide (B1681337), a first-generation sulfonylurea drug. A comprehensive understanding of this major metabolite is paramount for accurate phenotyping of CYP2C9 enzyme activity, a key determinant in drug efficacy and safety. This document provides detailed experimental protocols, quantitative data, and visual representations of the metabolic cascade to support research and development in drug metabolism and pharmacogenetics.

Introduction: The Significance of Tolbutamide Metabolism

Tolbutamide is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C9.[1][2] The rate of its metabolism directly influences its plasma concentration and, consequently, its therapeutic and adverse effects. Therefore, assessing CYP2C9 activity is crucial for personalized medicine. The metabolic pathway of tolbutamide offers a reliable window into this activity, with this compound being the terminal and most abundant urinary metabolite.[3][4]

The metabolic cascade begins with the hydroxylation of tolbutamide at the methyl group of its tolyl moiety to form 4-hydroxytolbutamide (B1666332). This reaction is almost exclusively catalyzed by CYP2C9.[5] Subsequently, 4-hydroxytolbutamide is further oxidized to 4-carboxytolbutamide by cytosolic enzymes, namely alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This compound, being the final product of this pathway, serves as a robust biomarker for the overall rate of tolbutamide metabolism and, by extension, CYP2C9 phenotype.

The Tolbutamide Metabolic Pathway

The biotransformation of tolbutamide to this compound is a two-step oxidative process.

Figure 1: The metabolic pathway of tolbutamide to this compound.

Quantitative Data in Tolbutamide Metabolism

The quantitative analysis of tolbutamide and its metabolites is fundamental to assessing metabolic pathways. The following tables summarize key quantitative data gathered from various studies.

Table 1: Pharmacokinetic Parameters of Tolbutamide and its Metabolites

| Parameter | Value | Species | Notes | Reference(s) |

| Tolbutamide Plasma Half-life | 7.28 ± 0.89 hours | Human | Can be significantly prolonged in CYP2C9 poor metabolizers. | |

| Urinary Recovery of Hydroxytolbutamide | ~13% of dose | Human | ||

| Urinary Recovery of this compound | ~68% of dose | Human | The major urinary metabolite. | |

| Tolbutamide Oral Clearance (CYP2C91/1) | 0.97 L/h | Human | Represents normal CYP2C9 activity. | |

| Tolbutamide Oral Clearance (CYP2C91/3) | 0.56 L/h | Human | Represents reduced CYP2C9 activity. | |

| Tolbutamide Oral Clearance (CYP2C93/3) | 0.15 L/h | Human | Represents significantly reduced CYP2C9 activity. | |

| Urinary Metabolic Ratio((Hydroxytolbutamide + this compound) / Tolbutamide) | 794.0 ± 86.6 (6-12h) | Human | In subjects with normal CYP2C9 activity. | |

| Urinary Metabolic Ratio (with Sulfaphenazole) | 126.0 ± 79.3 (6-12h) | Human | In subjects with inhibited CYP2C9 activity. |

Table 2: Enzyme Kinetics of Tolbutamide Hydroxylation (CYP2C9)

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Notes | Reference(s) |

| Human Liver Microsomes | 120 ± 41 | 0.273 ± 0.066 | Represents the affinity of CYP2C9 for tolbutamide. | |

| Human Liver Microsomes | 125 | 0.44 | ||

| Human Liver Microsomes | 74 | 0.45 | ||

| Recombinant CYP2C9 | Varies significantly | Varies significantly | Kinetic parameters can differ between recombinant systems. |

Experimental Protocols

Accurate assessment of tolbutamide metabolism relies on robust and validated experimental protocols. The following sections detail methodologies for in vivo and in vitro studies.

In Vivo Assessment of Tolbutamide Metabolism

A common approach involves the oral administration of a single dose of tolbutamide to subjects, followed by the collection of plasma and urine samples over a specified period.

Experimental Workflow:

Figure 2: A typical experimental workflow for in vivo assessment of tolbutamide metabolism.

4.1.1. Sample Collection

-

Plasma: Blood samples are typically collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-tolbutamide administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine: Urine is collected over specific intervals (e.g., 0-6, 6-12, 12-24 hours). The total volume of each collection period is recorded, and an aliquot is stored at -20°C or lower.

4.1.2. Sample Preparation

-

Plasma - Liquid-Liquid Extraction (LLE):

-

To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).

-

Acidify the plasma with a small volume of acid (e.g., HCl).

-

Add 5 mL of an organic solvent (e.g., diethyl ether or tertiary-butyl methyl ether).

-

Vortex for 1-2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Urine - Dilution and/or LLE:

-

Urine samples may be diluted with water or buffer before analysis.

-

For increased sensitivity, an LLE procedure similar to that for plasma can be employed.

-

-

Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for both plasma and urine to provide cleaner extracts.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute for analysis.

-

4.1.3. HPLC Analysis

The simultaneous determination of tolbutamide, hydroxytolbutamide, and this compound is typically performed by reversed-phase HPLC with UV detection.

Table 3: Example HPLC Conditions for Tolbutamide and Metabolites

| Parameter | Condition 1 | Condition 2 |

| Column | Apex ODS | Waters Spherisorb Phenyl (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase (Serum/Plasma) | 22.5% Acetonitrile, 77.5% Sorensen phosphate (B84403) buffer (pH 7.0), with tetrabutylammonium (B224687) phosphate | - |

| Mobile Phase (Urine) | 18% Acetonitrile, 82% Sorensen phosphate buffer (pH 7.0), with tetrabutylammonium phosphate | Methanol : 0.02 M NaAc buffer (pH 3.3) (28:72) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 230 nm |

| Internal Standard | Chlorpropamide or Salicylic Acid | - |

| Reference |

In Vitro Assessment of Tolbutamide Metabolism

In vitro systems, particularly human liver microsomes (HLMs), are invaluable for studying the kinetics of CYP2C9-mediated tolbutamide hydroxylation.

4.2.1. Incubation with Human Liver Microsomes

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Human liver microsomes (e.g., 0.1-0.5 mg/mL protein)

-

Tolbutamide (at various concentrations for kinetic studies, e.g., 4-2000 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation: Initiate the reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Centrifugation: Centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the formation of 4-hydroxytolbutamide by HPLC or LC-MS/MS.

Logical Relationship for In Vitro Studies:

Figure 3: Logical flow for determining enzyme kinetics of tolbutamide hydroxylation in vitro.

The Role of this compound in CYP2C9 Phenotyping

The formation of this compound is the culmination of the primary metabolic pathway of tolbutamide. As such, its measurement, often in conjunction with its precursor hydroxytolbutamide, provides a comprehensive picture of CYP2C9 activity. Genetic polymorphisms in the CYP2C9 gene can lead to decreased enzyme activity, resulting in slower tolbutamide metabolism and reduced formation of its metabolites. This can lead to an accumulation of the parent drug, increasing the risk of adverse effects such as hypoglycemia.

By quantifying the urinary excretion of this compound and calculating metabolic ratios, researchers can effectively phenotype individuals as poor, intermediate, or extensive metabolizers of CYP2C9 substrates. This information is invaluable for dose adjustments and for predicting potential drug-drug interactions.

Conclusion

This compound is not merely a metabolic byproduct but a key indicator of tolbutamide's metabolic fate and, more importantly, a reliable surrogate for in vivo CYP2C9 activity. The methodologies and data presented in this guide underscore the importance of its accurate quantification. For researchers and drug development professionals, a thorough understanding of the role of this compound is essential for advancing the principles of personalized medicine and ensuring the safe and effective use of drugs metabolized by CYP2C9.

References

- 1. HPLC with Solid Phase Extraction Assay for Tolbutamide and Its Me...: Ingenta Connect [ingentaconnect.com]

- 2. gbcbiotech.com [gbcbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxytolbutamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), is a molecule of significant interest in pharmacology and drug metabolism studies. While devoid of the potent hypoglycemic effects of its parent compound, its formation and biological activities provide crucial insights into the pharmacokinetics and extrapancreatic effects of sulfonylureas. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, metabolic pathway, analytical methodologies for its detection, and its known biological activities, particularly its influence on guanylate cyclase signaling.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 4-(butylcarbamoylsulfamoyl)benzoic acid.[1] Its unique structure, featuring a benzoic acid moiety in place of the tolyl group of tolbutamide, is a direct result of oxidative metabolism. This structural change significantly alters its physicochemical properties, leading to a different pharmacological profile compared to its parent drug.

A summary of its key chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source |

| CAS Number | 2224-10-4 | [1] |

| Molecular Formula | C12H16N2O5S | [1] |

| Molecular Weight | 300.33 g/mol | [1] |

| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | [1] |

| Synonyms | 1-Butyl-3-(p-carboxyphenyl)sulfonylurea, Tolbutamide carboxylic acid | |

| InChI | InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |

| InChIKey | GCMVATDSSHTCOS-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Appearance | White to Off-White Solid | |

| Melting Point | 210-212 °C | |

| Solubility | Soluble in methanol |

Metabolic Pathway of this compound Formation

This compound is the end-product of the phase I metabolism of tolbutamide. This biotransformation is a two-step oxidative process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the methyl group of tolbutamide to form hydroxytolbutamide. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. Subsequently, hydroxytolbutamide is further oxidized to this compound by cytosolic alcohol and aldehyde dehydrogenases. This metabolic pathway is the principal route of elimination for tolbutamide.

Experimental Protocols: Analytical Methods for Detection

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies of tolbutamide. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.

3.1. HPLC Method for the Determination of this compound in Human Plasma

A widely cited method for the simultaneous measurement of tolbutamide and this compound in human plasma involves a protein precipitation step followed by HPLC analysis.

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ether).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH 3.9) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 65:35 (v/v).

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: A small injection volume, typically 5 µL, is used.

-

This method demonstrates good sensitivity, with detection limits for this compound in the sub-microgram per milliliter range.

Biological Activity and Signaling Pathways

While this compound is considered to have negligible hypoglycemic activity compared to tolbutamide, it is not biologically inert.

4.1. Insulin-Releasing Activity

Studies have shown that this compound does possess a weak insulin-releasing effect. However, this activity is significantly lower than that of its parent compound, tolbutamide. This dissociation between insulin-releasing activity and hypoglycemic potency suggests that the extrapancreatic effects of sulfonylureas may play a more significant role in their overall glucose-lowering action than previously thought.

4.2. Effect on Guanylate Cyclase Signaling

A notable biological effect of this compound is its ability to increase the activity of guanylate cyclase, an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP). This effect is observed in both soluble and particulate forms of the enzyme across various tissues. The stimulation of guanylate cyclase by this compound is thought to occur through a nonspecific oxidation reaction. The cGMP signaling pathway is a key regulator of numerous physiological processes, including vasodilation, neurotransmission, and cellular proliferation. The modulation of this pathway by this compound may contribute to the extrapancreatic effects observed with sulfonylurea therapy.

Conclusion

This compound, as the major metabolite of tolbutamide, serves as a critical molecule for understanding the disposition and broader biological effects of first-generation sulfonylureas. Its distinct chemical and pharmacological properties, particularly its impact on the guanylate cyclase signaling pathway, highlight the complex and multifaceted nature of sulfonylurea action beyond their primary insulin (B600854) secretagogue function. The analytical methods detailed herein provide a robust framework for its accurate quantification, essential for ongoing research in drug metabolism and pharmacology. Further investigation into the extrapancreatic effects of this compound and other sulfonylurea metabolites is warranted to fully elucidate their clinical significance.

References

A Technical Guide to Analytical Grade Carboxytolbutamide for Researchers and Drug Development Professionals

Introduction: Carboxytolbutamide, the major metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide (B1681337), plays a crucial role in pharmacokinetic and metabolic studies. Accurate and reliable quantification of this metabolite is paramount for understanding the disposition of its parent drug. This technical guide provides an in-depth overview of the commercial sources of analytical grade this compound, its key quality attributes, and detailed methodologies for its analysis in biological matrices.

Commercial Suppliers of Analytical Grade this compound

A number of reputable chemical suppliers provide this compound suitable for analytical and research purposes. Sourcing high-purity reference standards is a critical first step for any quantitative analysis to ensure the accuracy and validity of experimental results. The following companies are key suppliers of analytical grade this compound:

-

Cerilliant Corporation (a subsidiary of MilliporeSigma): A well-established provider of certified reference materials, Cerilliant offers this compound as a certified solution standard.

-

Axios Research: This supplier specializes in reference standards for pharmaceutical research and offers highly characterized 4-Carboxy Tolbutamide for applications such as analytical method development and validation.[1]

-

Santa Cruz Biotechnology, Inc. (SCBT): A major supplier of biochemicals for research, SCBT lists 4-Carboxy Tolbutamide among its portfolio of analytical standards.[2]

-

Sigma-Aldrich (now part of MilliporeSigma): As a leading global supplier of research chemicals, Sigma-Aldrich provides a range of analytical standards, including those for pharmaceutical metabolites.

Researchers are advised to obtain a Certificate of Analysis (CoA) for the specific lot of this compound they purchase to get precise data on its purity and characterization.

Quantitative Data Summary

The quality of an analytical standard is defined by its physical and chemical properties. The following table summarizes the key quantitative data for analytical grade this compound, compiled from various supplier specifications and chemical databases.

| Property | Value | Source |

| Chemical Name | 4-[[[(Butylamino)carbonyl]amino]sulfonyl]-benzoic Acid | Santa Cruz Biotechnology |

| Alternate Names | p-[[(Butylcarbamoyl)sulfamoyl]-benzoic Acid; Tolbutamide Carboxylic Acid | Santa Cruz Biotechnology |

| CAS Number | 2224-10-4 | PubChem[3] |

| Molecular Formula | C₁₂H₁₆N₂O₅S | Santa Cruz Biotechnology[2], PubChem[3] |

| Molecular Weight | 300.33 g/mol | Santa Cruz Biotechnology, PubChem |

| Purity | Typically ≥98% (Lot-specific purity should be confirmed from the Certificate of Analysis) | Santa Cruz Biotechnology |

Metabolic Pathway of Tolbutamide

Tolbutamide is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9. The metabolic process involves a two-step oxidation of the p-methyl group of tolbutamide. The initial hydroxylation step, catalyzed by CYP2C9, forms hydroxytolbutamide. This intermediate is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the final product, this compound. This inactive metabolite is then predominantly excreted in the urine.

Experimental Protocols for this compound Analysis

The quantification of this compound in biological matrices, such as plasma, is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. Below are detailed methodologies adapted from published research.

Protocol 1: HPLC-UV Analysis of this compound in Human Plasma

This protocol is based on a liquid-liquid extraction method followed by reversed-phase HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., carbamazepine).

- Acidify the plasma sample.

- Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions:

- Column: ZORBAX SB-C18 (150 × 4.6 mm, 5 µm) or equivalent.

- Mobile Phase: A gradient elution of water, acetonitrile (B52724), and 0.1% trifluoroacetic acid.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 230 nm.

- Run Time: Sufficient to allow for the elution of the analyte and internal standard.

3. Calibration and Quantification:

- Prepare a series of calibration standards by spiking known concentrations of this compound and the internal standard into blank plasma.

- Process the calibration standards alongside the unknown samples using the same extraction procedure.

- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Tolbutamide and its Metabolites in Plasma

This protocol outlines a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is often preferred for its high specificity and lower detection limits.

1. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma, add an internal standard.

- Add 150 µL of acetonitrile to precipitate the plasma proteins.

- Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC Column: A suitable reversed-phase column, such as a Hypersil GOLD AQ column (50 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution using solvents such as acetonitrile and water, often with a modifier like formic acid to improve ionization.

- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive or negative ion mode, optimized for this compound.

- MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard for selective quantification.

Experimental Workflow for Metabolite Quantification

The general workflow for the quantification of a drug metabolite like this compound in a biological sample using LC-MS involves several key stages, from sample collection to data analysis.

This guide provides a foundational understanding for researchers and professionals involved in the study of tolbutamide metabolism. By utilizing high-quality analytical standards and robust, validated analytical methods, the scientific community can ensure the generation of accurate and reproducible data, which is essential for advancing drug development and pharmacokinetic research. development and pharmacokinetic research.

References

The Unveiling of Carboxytolbutamide: A Historical and Technical Guide

An In-depth Exploration of the Discovery of a Key Metabolite

Introduction

The journey to understand the clinical efficacy and safety of any therapeutic agent is intrinsically linked to the study of its metabolic fate within the body. For the first-generation sulfonylurea, tolbutamide (B1681337), a cornerstone in the early management of type 2 diabetes, this journey led to the identification of its principal, yet inactive, metabolite: Carboxytolbutamide. This technical guide provides a detailed historical perspective on the discovery of this compound, aimed at researchers, scientists, and drug development professionals. It delves into the seminal experimental work, the analytical techniques of the era, and the evolution of our understanding of tolbutamide's biotransformation.

The Dawn of Oral Hypoglycemic Agents and the Quest for Metabolic Understanding

The mid-20th century witnessed a paradigm shift in diabetes management with the advent of oral hypoglycemic agents. Tolbutamide, introduced in the 1950s, offered a revolutionary alternative to insulin (B600854) injections for a subset of patients. This innovation spurred intensive research into its mechanism of action and metabolic pathway to ensure its safe and effective use. Early investigations quickly established that tolbutamide was extensively metabolized in the human body, with very little of the parent compound being excreted unchanged. The primary question for researchers at the time was the chemical identity and biological activity of these metabolic products.

The Pivotal Discovery of this compound

The identification of this compound was not a single, isolated event but rather a culmination of meticulous metabolic studies conducted in the late 1950s. While the exact timeline can be pieced together from a series of publications, the collective evidence points to the period between 1957 and 1960 as the crucial timeframe for its discovery and characterization.

Key Research Contributions

Seminal work by researchers such as Stowers and his colleagues in the late 1950s laid the groundwork for understanding the metabolic fate of tolbutamide in humans. These early studies focused on the analysis of patients' urine after the administration of the drug. Subsequent research by Nelson, O'Reilly, and Chulski, culminating in their 1960 publication, provided a more definitive characterization and a method for the quantitative determination of what they identified as a major urinary metabolite: 1-butyl-3-p-carboxyphenylsulfonylurea, now known as this compound.

Early Experimental Protocols: A Glimpse into Mid-Century Analytical Chemistry

The discovery of this compound was made possible by the analytical techniques of the time, which, though less sophisticated than modern methods, were applied with great ingenuity. The following sections detail the probable methodologies used in these pioneering studies, reconstructed from the available scientific literature of that era.

Isolation from Urine

The initial step in identifying this compound was its isolation from the urine of subjects treated with tolbutamide. Given its acidic nature due to the carboxyl group, the isolation protocol would have involved the following steps:

-

Urine Collection: 24-hour urine samples were collected from patients receiving oral doses of tolbutamide.

-

Acidification: The urine was acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to a pH of approximately 2-3. This protonated the carboxylic acid group of the metabolite, making it less water-soluble and more amenable to organic solvent extraction.

-

Solvent Extraction: The acidified urine was then repeatedly extracted with an immiscible organic solvent, such as diethyl ether or ethyl acetate. The this compound, along with other organic acids, would partition into the organic layer.

-

Back-Extraction: The combined organic extracts were then washed with a dilute aqueous base, such as a sodium bicarbonate solution. This would deprotonate the carboxylic acid, forming a water-soluble salt that would move back into the aqueous phase, effectively separating it from neutral and basic compounds.

-

Re-acidification and Extraction: The aqueous bicarbonate solution was re-acidified, and the protonated this compound was once again extracted into an organic solvent.

-

Evaporation: The final organic extract was evaporated to dryness to yield a crude extract of the acidic metabolites.

Separation and Purification

Once a crude extract was obtained, the next challenge was to separate the individual components. The primary techniques available for this purpose in the 1950s were paper chromatography and countercurrent distribution.

Paper Chromatography:

-

Stationary Phase: A strip of filter paper (e.g., Whatman No. 1) was used as the stationary phase.

-

Mobile Phase (Solvent System): A variety of solvent systems could have been employed to separate acidic compounds. A common approach was to use a two-phase system, such as:

-

Butanol-acetic acid-water

-

Phenol-water

-

Isopropanol-ammonia-water

-

-

Procedure: A small spot of the concentrated extract was applied to the bottom of the paper strip. The edge of the paper was then dipped into the mobile phase in a sealed chamber. As the solvent moved up the paper by capillary action, it would carry the components of the extract at different rates, leading to their separation.

-

Visualization: Since this compound is colorless, a visualization agent would have been sprayed onto the dried chromatogram. An acid-base indicator, such as bromocresol green, would reveal the acidic spots.

-

Identification: The position of the unknown spot would be compared to that of a suspected standard (if available) or characterized by its relative mobility (Rf value).

Countercurrent Distribution:

This technique, though more laborious, offered a means for larger-scale purification. It involved the partitioning of the solute between two immiscible liquid phases through a series of sequential extractions in a specialized apparatus. By systematically transferring the upper and lower phases, compounds with different partition coefficients could be separated.

Characterization and Identification

After isolation and purification, the chemical structure of the metabolite had to be determined.

-

Melting Point Determination: A key physical characteristic used for identification and purity assessment.

-

Elemental Analysis: This would provide the empirical formula of the compound.

-

Ultraviolet (UV) Spectroscopy: The purified compound would be dissolved in a suitable solvent (e.g., ethanol (B145695) or a buffer) and its UV absorbance spectrum recorded. The wavelength of maximum absorbance (λmax) and the molar absorptivity would be compared to that of known compounds, particularly synthetic derivatives of tolbutamide. Early spectrophotometers would have been used to establish the presence of the aromatic ring and the sulfonylurea moiety.

Quantitative Analysis in Early Studies

The initial quantitative estimation of this compound in urine was likely performed using UV spectrophotometry.

Experimental Protocol for UV Spectrophotometric Quantification:

-

Extraction: A defined volume of urine was subjected to the solvent extraction procedure described above to isolate the acidic metabolites.

-

Purification: The extract would be further purified, possibly by paper chromatography, where the spot corresponding to this compound would be cut out and the compound eluted with a suitable solvent.

-

Spectrophotometric Measurement: The absorbance of the final solution was measured at the λmax determined for this compound.

-

Calculation: The concentration was calculated using the Beer-Lambert law (A = εbc), by comparing the absorbance to a standard curve prepared from a synthesized reference standard of this compound.

Quantitative Data from Early Research:

| Parameter | Value |

| Urinary Excretion of Tolbutamide | |

| Unchanged Tolbutamide | < 5% of administered dose |

| Urinary Excretion of Metabolites | |

| This compound | 60-70% of administered dose |

| Hydroxytolbutamide | 10-20% of administered dose |

Note: These values are approximate and represent a synthesis of findings from multiple early studies. The exact percentages varied depending on the specific study protocol and patient population.

The Metabolic Pathway of Tolbutamide to this compound

The discovery of this compound was instrumental in elucidating the metabolic pathway of tolbutamide. It was determined that the biotransformation occurs in a two-step oxidative process primarily in the liver.

-

Hydroxylation: The p-methyl group of the tolyl moiety of tolbutamide is first hydroxylated to form hydroxytolbutamide. This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.

-

Oxidation: The newly formed hydroxymethyl group is then further oxidized to a carboxylic acid, yielding this compound. This step is believed to be carried out by cytosolic enzymes, namely alcohol dehydrogenase and aldehyde dehydrogenase.

Metabolic pathway of Tolbutamide to this compound.

The Significance of the Discovery: An Inactive Metabolite

A crucial aspect of the discovery of this compound was the determination of its biological activity. Early pharmacological studies demonstrated that, unlike its parent compound, this compound possessed no significant hypoglycemic activity. This finding was vital for several reasons:

-

It confirmed that the therapeutic effect of tolbutamide was due to the parent drug itself and not its metabolites.

-

It provided a rationale for the drug's duration of action, which is dependent on its rate of metabolism to these inactive forms.

-

It highlighted the importance of hepatic function in the clearance of tolbutamide.

The signaling pathway of tolbutamide involves its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. The discovery that this compound is inactive implied that it does not effectively interact with this target.

Tolbutamide's signaling pathway and the inactivity of this compound.

Conclusion

The discovery of this compound represents a significant milestone in the history of pharmacology and diabetes research. It was a testament to the analytical capabilities of the time and provided crucial insights into the metabolism and mechanism of action of the first-generation sulfonylureas. This historical perspective not only illuminates the scientific process of a bygone era but also underscores the enduring importance of understanding drug metabolism in the development of safe and effective therapeutics. The logical progression from the administration of tolbutamide to the identification of its major, inactive metabolite, this compound, solidified the understanding of this important class of oral antidiabetic drugs.

Logical workflow of the discovery of this compound.

The Role of Carboxytolbutamide in the Pharmacology of Tolbutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tolbutamide (B1681337) exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction leads to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin (B600854). The clinical efficacy and safety profile of tolbutamide are influenced by its pharmacokinetic properties, including its metabolism.

The primary metabolic pathway of tolbutamide involves oxidation of the p-methyl group, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. This process initially forms hydroxytolbutamide, which is then rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the main metabolite, carboxytolbutamide. Understanding the contribution, or lack thereof, of this compound to the overall pharmacological effect of tolbutamide is crucial for a complete characterization of the drug's action and for predicting potential drug-drug interactions.

Pharmacokinetics of Tolbutamide and this compound

The disposition of tolbutamide is characterized by rapid absorption, high plasma protein binding, and extensive hepatic metabolism. This compound, as the end product of this metabolism, is primarily eliminated through renal excretion.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for tolbutamide and this compound based on available data from human studies. It is important to note that specific plasma pharmacokinetic parameters for this compound (e.g., Cmax, tmax, AUC, half-life) following tolbutamide administration are not extensively reported in the literature, likely due to its rapid clearance and pharmacological inactivity.

Table 1: Pharmacokinetic Parameters of Tolbutamide in Humans (Oral Administration)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 51.1 - 63 µg/mL | [1][2] |

| tmax (Time to Cmax) | 3.3 - 4.55 hours | [1][2] |

| Half-life (t½) | 4.5 - 9.1 hours | [3] |

| Apparent Oral Clearance (CL/F) | 0.85 - 0.97 L/h | |

| Plasma Protein Binding | ~95% - 98% | |

| Urinary Excretion (as metabolites) | Up to 85% of dose within 24 hours |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Urinary Recovery (% of Tolbutamide Dose) | ~68% | |

| Plasma Concentration Ratio (this compound:Tolbutamide) | 1:20 (at a single time point) | |

| Pharmacological Activity | Inactive |

Metabolism of Tolbutamide

The biotransformation of tolbutamide to this compound is a two-step process occurring primarily in the liver.

Metabolic Pathway

Enzymology

The initial and rate-limiting step in tolbutamide metabolism is the hydroxylation of the tolyl methyl group, which is almost exclusively catalyzed by CYP2C9. Genetic polymorphisms in the CYP2C9 gene can significantly alter the clearance of tolbutamide, leading to inter-individual variability in drug response. The subsequent oxidation of hydroxytolbutamide to this compound is a rapid process mediated by cytosolic dehydrogenases.

Pharmacological Activity of this compound

The central question regarding the role of this compound is its potential contribution to the hypoglycemic effect of tolbutamide. Overwhelming evidence suggests that this compound is pharmacologically inactive.

Insulin Secretion

While tolbutamide is a potent secretagogue of insulin, studies have shown that this compound has a markedly diminished or absent effect on insulin release from pancreatic β-cells. Although one early study suggested a weak insulin-releasing action, this was not associated with any significant hypoglycemic effect.

Hypoglycemic Effect

In vivo studies have consistently failed to demonstrate a hypoglycemic effect of this compound when administered directly. This lack of activity is attributed to its chemical structure, which is not conducive to binding with the sulfonylurea receptor (SUR1) with any significant affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tolbutamide and this compound pharmacology.

Protocol 1: Simultaneous Determination of Tolbutamide and this compound in Human Plasma by HPLC

This protocol is adapted from established high-performance liquid chromatography (HPLC) methods for the quantitative analysis of tolbutamide and its metabolites.

5.1.1. Materials and Reagents

-

Tolbutamide and this compound analytical standards

-

Internal Standard (e.g., Chlorpropamide)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Potassium phosphate (B84403) monobasic (analytical grade)

-

Deionized water

-

Human plasma (drug-free)

-

Diethyl ether (analytical grade)

5.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent with UV detector

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.9) in a ratio of approximately 35:65 (v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

5.1.3. Sample Preparation

-

To 1.0 mL of human plasma in a glass tube, add 100 µL of the internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 5 mL of diethyl ether.

-

Vortex mix for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Inject 20 µL into the HPLC system.

5.1.4. Workflow Diagram

Protocol 2: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol outlines a static incubation method to assess the effect of tolbutamide on insulin secretion from isolated rodent pancreatic islets.

5.2.1. Materials and Reagents

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).

-

Tolbutamide stock solution (dissolved in DMSO).

-

Collagenase P

-

Ficoll solution

-

Insulin RIA or ELISA kit

-

Cultured isolated pancreatic islets (e.g., from rats or mice).

5.2.2. Islet Isolation

-

Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

-

Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum to allow for recovery.

5.2.3. Insulin Secretion Assay

-

Groups of size-matched islets (e.g., 10 islets per well in triplicate) are pre-incubated for 1-2 hours in KRB buffer with a low glucose concentration (2.8 mM) to establish basal insulin secretion.

-

The pre-incubation buffer is removed, and islets are then incubated for 1 hour in fresh KRB buffer containing:

-

Low glucose (2.8 mM) + vehicle (DMSO)

-

Low glucose (2.8 mM) + Tolbutamide (at desired concentrations)

-

High glucose (16.7 mM) + vehicle (DMSO)

-

High glucose (16.7 mM) + Tolbutamide (at desired concentrations)

-

-

After the 1-hour incubation, the supernatant is collected for insulin measurement.

-

The islets can be lysed to determine total insulin content.

-

Insulin concentrations in the supernatant are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5.2.4. Workflow Diagram

Signaling Pathway of Tolbutamide-Induced Insulin Secretion

The primary mechanism of action of tolbutamide is well-established. However, downstream signaling events and potential alternative pathways continue to be areas of active research.

Beyond the canonical pathway, some evidence suggests that sulfonylureas may also have effects on the later stages of insulin exocytosis, potentially involving proteins like Epac2, independent of their action on KATP channels. However, the clinical significance of these alternative pathways remains to be fully elucidated.

Conclusion

This compound, the principal metabolite of tolbutamide, plays a minimal, if any, direct role in the overall pharmacology of its parent drug. Its formation represents a critical step in the elimination of tolbutamide, and its inactive nature ensures that the therapeutic effect is primarily governed by the concentration and activity of the parent compound. For drug development professionals, this underscores the importance of focusing on the pharmacokinetics of tolbutamide and the activity of CYP2C9 when considering potential drug interactions and patient variability. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for further research into the pharmacology of sulfonylureas and the broader field of diabetes drug discovery. While this compound itself is not a therapeutic agent, a thorough understanding of its formation and disposition is integral to a comprehensive understanding of tolbutamide's clinical use.

References

- 1. Bioequivalence of tolbutamide-containing tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) analysis of Carboxytolbutamide in urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxytolbutamide is the major, inactive metabolite of Tolbutamide, an oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. The quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose, offering the necessary sensitivity and selectivity for bioanalytical applications. These application notes provide detailed protocols for the extraction and quantification of this compound from urine samples.

Metabolic Pathway of Tolbutamide

Tolbutamide undergoes hepatic metabolism primarily through the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group to form 4-Hydroxytolbutamide.[1][2] This intermediate is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the final product, this compound, which is subsequently excreted in the urine.[1] Understanding this pathway is essential for interpreting analytical results in the context of drug metabolism studies.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound in urine. Two primary methods for sample extraction are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of analytes from a liquid matrix.

Materials:

-

Urine sample

-

Tertiary-butyl methyl ether (t-BME)

-

Internal Standard (e.g., Tolbutamide, Chlorpropamide, or Salicylic Acid)

-

Hydrochloric acid (HCl) or other acidifying agent

-

Sodium hydroxide (B78521) (NaOH) or other basifying agent

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

HPLC vials

Protocol:

-

Pipette 1 mL of urine into a centrifuge tube.

-

Add the internal standard solution.

-

Acidify the urine sample to a pH of approximately 3-4 with HCl.

-

Add 5 mL of t-BME.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (t-BME) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE. A mixed-mode or polymeric reversed-phase sorbent is recommended for this compound.

Materials:

-

Urine sample

-